1-O-Tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate
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Description
The compound “1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” is a related compound . It has a molecular weight of 258.314 and a molecular formula of C12H22N2O4 .
Physical And Chemical Properties Analysis
The related compound “1-O-tert-butyl 2-O-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 338.3±42.0 °C at 760 mmHg, and a flash point of 158.4±27.9 °C .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
A study by Purkayastha et al. (2010) presented an unprecedented cascade of reactions leading to the synthesis of pipecolic acid derivatives, demonstrating the vinylfluoro group as an acetonyl cation equivalent under acidic conditions. This work highlights the chemical's significance in the synthesis of complex molecules and potential applications in medicinal chemistry (Purkayastha et al., 2010).
Enantioselective Fluorescence Sensing
Liu et al. (2008) synthesized 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, a C2-symmetric ligand that forms a highly fluorescent scandium complex. This complex is used for enantioselective sensing of chiral amino alcohols, demonstrating the compound's potential in analytical chemistry for detecting and quantifying enantiomeric excess of bio-relevant molecules (Liu et al., 2008).
Catalysis and Asymmetric Synthesis
Imamoto et al. (2012) prepared enantiomers of various phosphine ligands, including those with tert-butylmethylphosphino groups. These ligands, when used in rhodium complexes, exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This work underscores the utility of such compounds in facilitating the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Advanced Organic Synthesis
Hoffmann and Rabe (1984) demonstrated the synthesis of mikanecic acid via a series of catalyzed coupling and reaction steps, starting from ethanal and tert-butyl propenoate. This showcases the chemical's role in facilitating complex organic syntheses through innovative methodologies (Hoffmann & Rabe, 1984).
Asymmetric Amine Synthesis
Ellman et al. (2002) highlighted the versatility of N-tert-Butanesulfinyl aldimines and ketimines in the asymmetric synthesis of amines. These intermediates, prepared from enantiomerically pure tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines, showcasing the compound's importance in synthetic and pharmaceutical chemistry (Ellman et al., 2002).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTQOXJWWVFRMI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate |
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